5-Bromo-3-methyl-7-nitroindole

Catalog No.
S15950225
CAS No.
M.F
C9H7BrN2O2
M. Wt
255.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-3-methyl-7-nitroindole

Product Name

5-Bromo-3-methyl-7-nitroindole

IUPAC Name

5-bromo-3-methyl-7-nitro-1H-indole

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

InChI

InChI=1S/C9H7BrN2O2/c1-5-4-11-9-7(5)2-6(10)3-8(9)12(13)14/h2-4,11H,1H3

InChI Key

WMCRKCQVFDECAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1C=C(C=C2[N+](=O)[O-])Br

5-Bromo-3-methyl-7-nitroindole is a significant derivative of indole, characterized by the presence of a bromine atom at the fifth position, a methyl group at the third position, and a nitro group at the seventh position. This compound is part of a larger family of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. Indole itself is a bicyclic structure that consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, making it an essential scaffold in many natural products and pharmaceuticals.

Due to its functional groups:

  • Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of catalysts or metal hydrides.
  • Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

These reactions highlight the compound's versatility and potential for further modification in synthetic chemistry.

Indole derivatives, including 5-Bromo-3-methyl-7-nitroindole, exhibit a range of biological activities. They have been studied for their roles as potential pharmaceuticals, particularly in areas such as:

  • Antimicrobial Activity: Many indole derivatives show promising antimicrobial properties.
  • Anticancer Activity: Some studies suggest that compounds with similar structures may inhibit cancer cell proliferation.
  • Neuroprotective Effects: Certain indoles have been linked to neuroprotective effects, making them candidates for treating neurodegenerative diseases.

The specific biological activity of 5-Bromo-3-methyl-7-nitroindole remains an area for further investigation.

The synthesis of 5-Bromo-3-methyl-7-nitroindole typically involves two main steps:

  • Bromination of 3-Methylindole: This step often employs bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to introduce the bromine atom at the fifth position.
  • Nitration: The nitration process is usually conducted using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the seventh position .

These methods allow for efficient synthesis while maintaining high yields.

5-Bromo-3-methyl-7-nitroindole has potential applications in various fields:

  • Medicinal Chemistry: As a scaffold for developing new drugs due to its unique structural features.
  • Material Science: Used in the development of organic semiconductors and dyes.
  • Biological Research: Investigated for its interactions with biological systems, particularly in pharmacology and toxicology .

Interaction studies involving 5-Bromo-3-methyl-7-nitroindole focus on its binding properties with biological targets. These studies help elucidate how this compound interacts with enzymes or receptors, contributing to its pharmacological profile. Preliminary findings suggest that its unique chemical structure may enhance binding affinity compared to other indole derivatives, making it an interesting candidate for further research .

5-Bromo-3-methyl-7-nitroindole can be compared with several related compounds:

Compound NameKey FeaturesUniqueness
5-Bromo-3-methylindoleLacks nitro group; less reactiveNo nitro group affects reactivity
3-Methyl-7-nitroindoleLacks bromine atom; altered binding propertiesDifferent electronic properties
5-Nitro-3-methylindoleLacks bromine; influences chemical activitiesVariations in reactivity due to missing bromine
5-Bromo-3-nitro-1H-indoleSimilar structure but different reactivityPresence of both bromine and nitro groups

These comparisons underscore the unique properties of 5-Bromo-3-methyl-7-nitroindole, particularly its distinctive combination of functional groups that may enhance its utility in research and application contexts.

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

253.96909 g/mol

Monoisotopic Mass

253.96909 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

Explore Compound Types